Patent-Backed Therapeutic Indication Association vs. Unprotected General-Purpose Piperazine Analogs
942474-18-2 is explicitly encompassed within the Markush claims of EP2261210B1, which describes 3-substituted sulfonyl piperazine derivatives as prophylactic or therapeutic agents for obesity, diabetes, dyslipidemia, insulin resistance, and non-alcoholic fatty liver disease (NAFLD) [1]. In contrast, the des-methyl analog 1-[2-(methylsulfonyl)-4-nitrophenyl]piperazine (CAS 946157-09-1) and the regioisomer 1-(methylsulfonyl)-4-(4-nitrophenyl)piperazine (CAS 63178-61-0) are not associated with any patent claiming specific therapeutic indications for metabolic disease . This patent association provides a documented therapeutic rationale for 942474-18-2 that is absent for its closest structural neighbors.
| Evidence Dimension | Patent-based therapeutic indication association |
|---|---|
| Target Compound Data | Explicitly within Markush scope of EP2261210B1 claiming obesity, diabetes, NAFLD, insulin resistance, and dyslipidemia |
| Comparator Or Baseline | CAS 946157-09-1 (des-methyl analog): No metabolic disease patent association found. CAS 63178-61-0: No metabolic disease patent association found. |
| Quantified Difference | Qualitative difference: presence vs. absence of documented metabolic disease therapeutic rationale in patent literature |
| Conditions | Patent document analysis; EP2261210B1 filed 2009-02-04 by MSD K.K. |
Why This Matters
For drug discovery programs targeting metabolic diseases, 942474-18-2 offers a patent-documented therapeutic hypothesis that its closest analogs cannot provide, reducing target validation uncertainty.
- [1] Nagase, T.; Takahashi, T.; Sasaki, T. et al. 3-Substituted Sulfonyl Piperazine Derivative. European Patent EP2261210B1. Indications claimed: obesity, diabetes, NAFLD, dyslipidemia, insulin resistance. View Source
